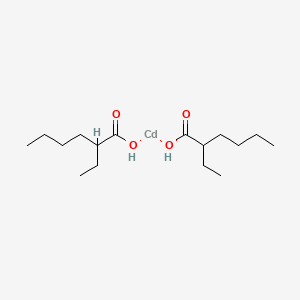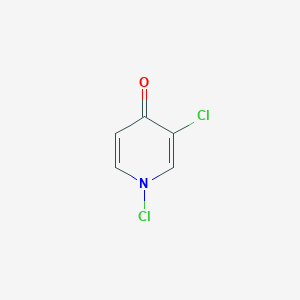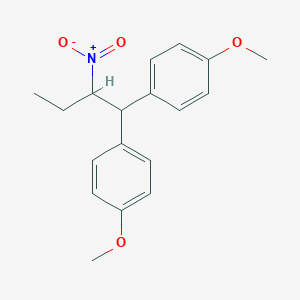![molecular formula C10H6F8 B13789548 Tricyclo[4.4.0.0(2,5)]dec-8-ene, 1,2,3,3,4,4,5,6-octafluoro- CAS No. 77549-74-7](/img/structure/B13789548.png)
Tricyclo[4.4.0.0(2,5)]dec-8-ene, 1,2,3,3,4,4,5,6-octafluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,3,4,4,5,6-Octafluorotricyclo[44002,5]dec-8-ene is a fluorinated tricyclic compound known for its unique structural properties and high thermal stability
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,3,4,4,5,6-Octafluorotricyclo[4.4.0.02,5]dec-8-ene typically involves multiple steps, starting from simpler fluorinated precursors. One common method involves the cyclization of a fluorinated diene with a suitable dienophile under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,3,4,4,5,6-Octafluorotricyclo[4.4.0.02,5]dec-8-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of fluorinated alcohols.
Substitution: Nucleophilic substitution reactions are possible, where fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Fluorinated ketones or carboxylic acids.
Reduction: Fluorinated alcohols.
Substitution: Fluorinated amines or thiols.
Wissenschaftliche Forschungsanwendungen
1,2,3,3,4,4,5,6-Octafluorotricyclo[4.4.0.02,5]dec-8-ene has several applications in scientific research:
Materials Science: Used in the development of high-performance polymers and coatings due to its thermal stability and chemical resistance.
Organic Chemistry: Serves as a building block for the synthesis of complex fluorinated molecules.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Employed in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 1,2,3,3,4,4,5,6-Octafluorotricyclo[4.4.0.02,5]dec-8-ene involves its interaction with specific molecular targets. The compound’s fluorinated structure allows it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pathways involved may include disruption of hydrogen bonding networks and alteration of protein conformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,3,4,4,5,6-Octafluorobicyclo[4.4.0]dec-8-ene: Similar structure but lacks the tricyclic framework.
1,2,3,3,4,4,5,6-Octafluorocyclohexene: A simpler fluorinated cyclic compound with fewer rings.
Uniqueness
1,2,3,3,4,4,5,6-Octafluorotricyclo[4.4.0.02,5]dec-8-ene is unique due to its tricyclic structure, which imparts higher thermal stability and distinct chemical reactivity compared to its bicyclic and monocyclic counterparts. This makes it particularly valuable in applications requiring robust and stable materials.
Eigenschaften
CAS-Nummer |
77549-74-7 |
|---|---|
Molekularformel |
C10H6F8 |
Molekulargewicht |
278.14 g/mol |
IUPAC-Name |
1,2,3,3,4,4,5,6-octafluorotricyclo[4.4.0.02,5]dec-8-ene |
InChI |
InChI=1S/C10H6F8/c11-5-3-1-2-4-6(5,12)8(14)7(5,13)9(15,16)10(8,17)18/h1-2H,3-4H2 |
InChI-Schlüssel |
DDSRYTILPPTKDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CCC2(C1(C3(C2(C(C3(F)F)(F)F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


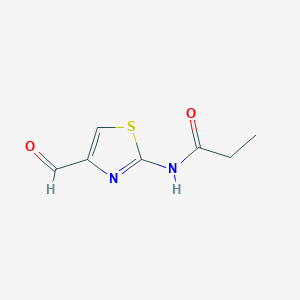
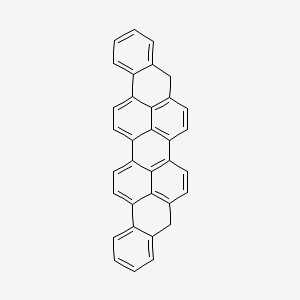
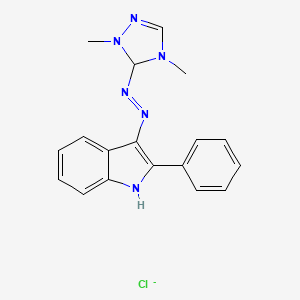

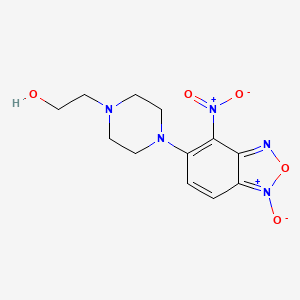
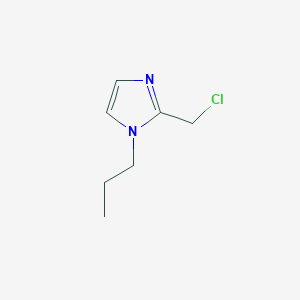

![(2E)-2-Cyano-2-[(2-propyn-1-yloxy)imino]acetamide](/img/structure/B13789513.png)
![(2S,5R,6R)-6-[[(2R)-Amino-3-(4-hydroxyphenyl)-1-oxopropyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicylco[3.2.O]heptaine-2-carboxylic acid](/img/structure/B13789522.png)
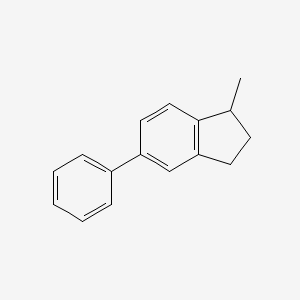
![2-(4-Methoxyanilino)-4-methyl-benzo[e][1,3]benzothiazol-5-ol](/img/structure/B13789528.png)
